molecular formula C12H14ClNO3 B601903 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- CAS No. 51781-13-6

2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-

Cat. No.: B601903
CAS No.: 51781-13-6
M. Wt: 255.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by a quinolinone core structure with a 3-chloro-2-hydroxypropoxy substituent at the 5-position. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Carteolol HCl EP Impurity D, also known as YJ3B2VF7CQ or 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-, is a non-selective beta-adrenergic blocking agent . The primary targets of this compound are the beta1 and beta2 adrenergic receptors. These receptors play a crucial role in regulating heart rate, heart contractility, and bronchial smooth muscle tone .

Mode of Action

Carteolol HCl EP Impurity D acts as an antagonist at both beta1 and beta2 adrenergic receptors . By blocking these receptors, it inhibits the action of catecholamines (epinephrine and norepinephrine), which are hormones that stimulate these receptors. This results in decreased heart rate, decreased force of heart contractions, and reduced bronchial smooth muscle tone .

Biochemical Pathways

The action of Carteolol HCl EP Impurity D primarily affects the adrenergic signaling pathway. By blocking the beta-adrenergic receptors, it inhibits the activation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). This leads to a decrease in cAMP levels, resulting in reduced activation of protein kinase A (PKA). PKA plays a key role in regulating heart rate and contractility, as well as bronchial smooth muscle tone .

Pharmacokinetics

As a beta-blocker, it is expected to be absorbed in the gastrointestinal tract after oral administration, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as diet, other medications, and individual genetic variations can influence the action, efficacy, and stability of Carteolol HCl EP Impurity D. For instance, other medications that affect liver enzymes could potentially alter the metabolism and elimination of this compound, thereby affecting its efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the quinolinone core. This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Substitution Reaction: The 5-position of the quinolinone core is then functionalized with a 3-chloro-2-hydroxypropoxy group. This is usually done via a nucleophilic substitution reaction, where the quinolinone is reacted with 3-chloro-2-hydroxypropyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the quinolinone core to a more reduced form, such as a tetrahydroquinoline. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The chloro group in the 3-chloro-2-hydroxypropoxy substituent can be replaced with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinolinone derivatives with different substituents at the 5-position .

Scientific Research Applications

2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone, 5-(2-hydroxyethoxy)-3,4-dihydro-: Similar structure but with a 2-hydroxyethoxy group instead of a 3-chloro-2-hydroxypropoxy group.

    2(1H)-Quinolinone, 5-(3-chloropropoxy)-3,4-dihydro-: Similar structure but lacks the hydroxyl group in the substituent.

    2(1H)-Quinolinone, 5-(2-chloroethoxy)-3,4-dihydro-: Similar structure but with a 2-chloroethoxy group.

Uniqueness

The presence of both a chloro and a hydroxy group in the 3-chloro-2-hydroxypropoxy substituent makes 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- unique. This dual functionality can enhance its reactivity and binding properties, making it a valuable compound for various applications in medicinal chemistry and other fields .

Properties

IUPAC Name

5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-6-8(15)7-17-11-3-1-2-10-9(11)4-5-12(16)14-10/h1-3,8,15H,4-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCWTLNAPPAPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51781-13-6
Record name 5-(3-Chloro-2-hydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-CHLORO-2-HYDROXYPROPOXY)-3,4-DIHYDRO-2(1H)-QUINOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ3B2VF7CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-
Reactant of Route 2
Reactant of Route 2
2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-
Reactant of Route 3
Reactant of Route 3
2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-
Reactant of Route 4
Reactant of Route 4
2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-
Reactant of Route 5
Reactant of Route 5
2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-
Reactant of Route 6
Reactant of Route 6
2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.